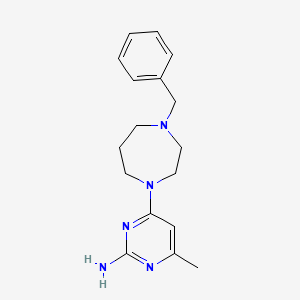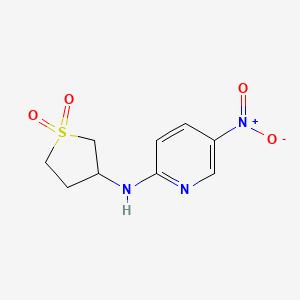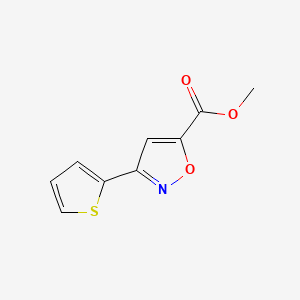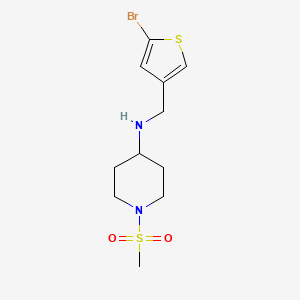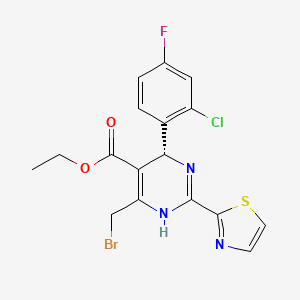
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) is a chemical compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique azepine ring structure, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or diamines.
Trifluoroacetate Formation: The final step involves the reaction of the amine with trifluoroacetic anhydride to form the bis(2,2,2-trifluoroacetate) salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely depending on the desired product, but may include the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Biological Studies: The compound may be used in studies to understand its effects on biological systems, including its potential as an antibacterial or antiviral agent.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which (3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine bis(2,2,2-trifluoroacetate) exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine: The parent compound without the trifluoroacetate groups.
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine hydrochloride: A similar compound with different salt form.
(3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine sulfate: Another salt form of the parent compound.
Uniqueness
The bis(2,2,2-trifluoroacetate) form of (3S,7S)-7-Methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine is unique due to the presence of the trifluoroacetate groups, which can influence its solubility, stability, and reactivity. These properties may make it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C11H16F6N2O4 |
|---|---|
Peso molecular |
354.25 g/mol |
Nombre IUPAC |
(3S,7S)-7-methyl-2,3,4,7-tetrahydro-1H-azepin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-6-3-2-4-7(8)5-9-6;2*3-2(4,5)1(6)7/h2-3,6-7,9H,4-5,8H2,1H3;2*(H,6,7)/t6-,7-;;/m0../s1 |
Clave InChI |
KASWJUUBKQMGGZ-JFYKYWLVSA-N |
SMILES isomérico |
C[C@H]1C=CC[C@@H](CN1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1C=CCC(CN1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


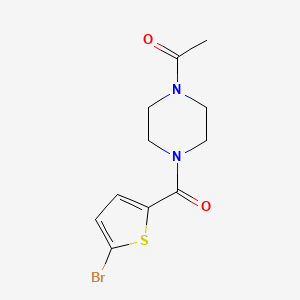

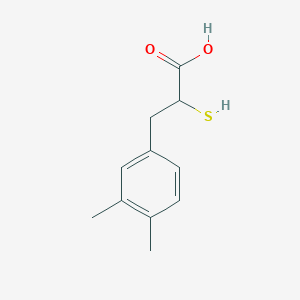
![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)


![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)

